molecular formula C17H13BrN2O2 B2722725 methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 376352-36-2

methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2722725
CAS No.: 376352-36-2
M. Wt: 357.207
InChI Key: RPOWUHMQNBXBSE-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and various oxidized or reduced derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its activity. The ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles

Uniqueness

Methyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOWUHMQNBXBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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